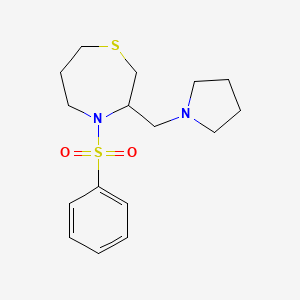

![molecular formula C26H24N2O5S B2985473 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-42-0](/img/structure/B2985473.png)

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

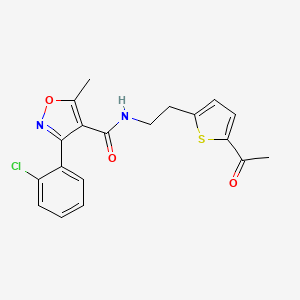

The synthesis of quinoline derivatives, such as the compound , involves numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring, a key component of this compound, can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is an aromatic nitrogen-containing heterocyclic compound . This nucleus is a privileged scaffold that appears as an important construction motif for the development of new drugs .Applications De Recherche Scientifique

Antitubercular Agent Development

This compound has potential use in the development of new antitubercular agents. Tuberculosis (TB) remains a significant global health challenge, and the emergence of drug-resistant strains has intensified the need for novel therapeutic agents. Derivatives of quinoline, such as the compound , can be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The sulfonyl and quinolinyl groups present in the compound may contribute to its activity by interacting with bacterial proteins and inhibiting their function .

Cancer Research

Quinoline derivatives have been explored for their anticancer properties. The structural features of this compound, including the benzenesulfonyl and ethoxy groups, may allow it to interact with cancer cell receptors or enzymes, potentially leading to the development of new chemotherapeutic agents. Research into the cytotoxicity and mechanism of action of such compounds can provide valuable insights into their potential as cancer treatments .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be used as a scaffold for the synthesis of a variety of biologically active molecules. Its complex structure allows for multiple points of functionalization, which can be exploited to create derivatives with diverse pharmacological activities. This versatility makes it a valuable starting point for the design of new drugs .

Enzyme Inhibition Studies

The compound’s ability to act as an enzyme inhibitor can be studied to understand its potential therapeutic applications. By binding to the active sites of enzymes, it could inhibit their activity, which is a common strategy in drug development for treating various diseases, including metabolic disorders and infections .

Pharmacokinetic and ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Research can be conducted to determine its bioavailability, half-life, and metabolism pathways, which are essential parameters for successful drug development .

Chemical Biology

In chemical biology, the compound can be used to study the interaction between small molecules and biological systems. It can serve as a tool to probe biological pathways, identify new drug targets, and understand the molecular basis of diseases. The compound’s unique structure may allow it to bind selectively to specific proteins or nucleic acids, providing insights into their function .

Propriétés

IUPAC Name |

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-33-20-12-13-23-22(15-20)26(30)24(34(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-19-9-7-8-18(2)14-19/h4-16H,3,17H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJHNHYADMOHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)

![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)